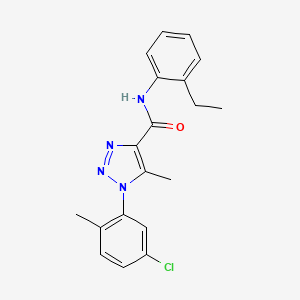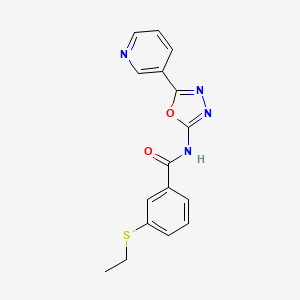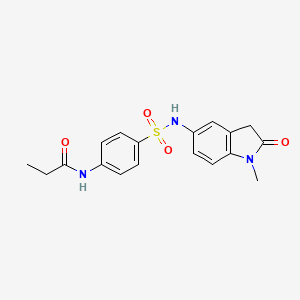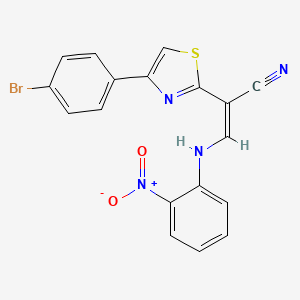![molecular formula C13H11N3O5S2 B2435322 2-[[5-(1,3-苯并二氧杂环戊烯-5-羰基氨基)-1,3,4-噻二唑-2-基]硫代]乙酸甲酯 CAS No. 476465-54-0](/img/structure/B2435322.png)
2-[[5-(1,3-苯并二氧杂环戊烯-5-羰基氨基)-1,3,4-噻二唑-2-基]硫代]乙酸甲酯
描述
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is an intricate organic compound known for its diverse applications in chemistry, biology, medicine, and industry. Characterized by the presence of a thiadiazole ring and a benzodioxole moiety, this compound exhibits unique chemical properties which make it valuable in various scientific fields.
科学研究应用
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has numerous scientific research applications:
Chemistry: : Used as a starting material for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential role as an enzyme inhibitor and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate generally involves multiple steps, starting with the preparation of the 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the corresponding amide. Subsequently, the sulfanyl group is introduced by reacting the amide with methyl bromoacetate under mild conditions, yielding the final product. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control over reaction parameters ensures consistency and high yield in large-scale production.
化学反应分析
Types of Reactions
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: : Undergoing oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reducing agents can transform the carbonyl group into corresponding alcohols.
Substitution: : The sulfanyl group can be replaced by other nucleophiles through nucleophilic substitution.
Common Reagents and Conditions
Reactions typically employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and nucleophiles like amines for substitution. Conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reactions to reflux conditions for more robust processes.
Major Products
Major products from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagent and conditions used.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It targets specific enzymes or receptors, altering their activity.
Pathways Involved: : Interferes with biochemical pathways related to inflammation, cell proliferation, or signal transduction, contributing to its potential therapeutic effects.
相似化合物的比较
Compared to other thiadiazole and benzodioxole derivatives, Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate stands out due to its combined structural features, offering a unique profile of chemical reactivity and biological activity.
Similar Compounds
5-(1,3-Benzodioxole-5-carbonylamino)-1,3,4-thiadiazole-2-thiol: : Lacks the methyl ester functionality but shares similar core structure.
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,2,3-thiadiazol-2-yl]sulfanyl]acetate: : Differing only by the position of substituents on the thiadiazole ring.
These comparisons highlight the specificity and potential versatility of Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate in various applications.
This concludes our article on this fascinating compound. If there’s anything more you’d like to know, just let me know!
属性
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c1-19-10(17)5-22-13-16-15-12(23-13)14-11(18)7-2-3-8-9(4-7)21-6-20-8/h2-4H,5-6H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYKTIDZPODPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331428 | |
| Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-54-0 | |
| Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)

![[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2435243.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2435248.png)




![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
